
cis-9-Hexadecenyl methanesulfonate
Overview
Description
cis-9-Hexadecenyl methanesulfonate is an organic compound characterized by a long hydrocarbon chain with a methanesulfonate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-9-Hexadecenyl methanesulfonate typically involves the esterification of (Z)-hexadec-9-en-1-ol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(Z)-hexadec-9-en-1-ol+methanesulfonyl chloride→(Z)-hexadec-9-enyl methanesulfonate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: cis-9-Hexadecenyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The double bond in the hydrocarbon chain can be reduced using hydrogenation catalysts.
Oxidation: The hydrocarbon chain can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include (Z)-hexadec-9-enyl amines, thiols, and ethers.
Reduction: Saturated hydrocarbons.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Scientific Research Applications
Antimelanogenic Activity
Recent studies have demonstrated that cis-9-hexadecenal exhibits significant antimelanogenic properties. Research indicates that it can inhibit melanin biosynthesis in Aspergillus fumigatus, a pathogenic fungus responsible for severe infections. The minimum effective concentration (MEC) of cis-9-hexadecenal was determined to be 0.293 mM, leading to the production of pigmentless conidia, which suggests a decrease in pathogenicity due to reduced adherence properties .
Table 1: Antimelanogenic Effects of cis-9-Hexadecenyl Methanesulfonate
Fungal Strain | Minimum Effective Concentration (MEC) | Observations |
---|---|---|
Aspergillus fumigatus | 0.293 mM | Inhibition of melanin production |
Magnaporthe oryzae | 2.34 mM | Development of white demelanized colonies |
Other melanized fungi | Varies | Variable response; significant inhibition noted |
Antifungal Applications
The compound's ability to modulate virulence factors in fungi opens avenues for its use as an antifungal agent. The combination of cis-9-hexadecenal with conventional antifungal drugs such as Amphotericin B has shown enhanced efficacy against A. fumigatus, suggesting that it may serve as an adjunct treatment in clinical settings .
Green Chemistry and Industrial Applications
In the realm of green chemistry, methanesulfonic acid (MSA), a key component related to this compound, has been highlighted for its environmentally friendly properties. MSA is utilized as a catalyst in various chemical reactions, including esterification and alkylation processes. Its high solubility and low toxicity make it suitable for applications in biodiesel production and electrochemical processes .
Table 2: Industrial Applications of Methanesulfonic Acid
Application | Description |
---|---|
Catalysis | Used in esterification and alkylation reactions |
Electrolytes | Employed in electroplating and redox flow batteries |
Biodiesel Production | Acts as a catalyst in transesterification processes |
Case Studies
- Antimelanogenic Study : A study evaluated the effects of cis-9-hexadecenal on melanin biosynthesis in A. fumigatus. Results indicated that treatment with the compound led to significant demelanization at specific concentrations, thus reducing fungal virulence .
- Electrochemical Applications : MSA-based electrolytes have been successfully implemented in the electrodeposition of tin-lead solder for electronic applications, providing a safer alternative to traditional acids used in these processes .
Mechanism of Action
The mechanism of action of cis-9-Hexadecenyl methanesulfonate involves its interaction with nucleophilic sites in biological molecules. The methanesulfonate group can undergo nucleophilic substitution, leading to the modification of proteins, nucleic acids, and other biomolecules. This interaction can affect cellular processes such as signal transduction, enzyme activity, and membrane dynamics.
Comparison with Similar Compounds
- Ethyl methanesulfonate
- Methyl methanesulfonate
- Butyl methanesulfonate
Comparison: cis-9-Hexadecenyl methanesulfonate is unique due to its long hydrocarbon chain and the presence of a double bond, which imparts distinct physical and chemical properties. Compared to shorter-chain methanesulfonates, it has higher hydrophobicity and can interact differently with biological membranes and hydrophobic environments. This makes it particularly useful in applications requiring amphiphilic properties.
Biological Activity
Cis-9-Hexadecenyl methanesulfonate is a bioactive compound that has garnered interest for its potential applications in various biological processes. This article explores its biological activity, mechanisms of action, and implications for research and medicine, drawing from diverse sources and case studies.
This compound is a derivative of hexadecenoic acid, characterized by the presence of a methanesulfonate group. This structure enables the compound to engage in nucleophilic substitution reactions, which can modify proteins, nucleic acids, and other biomolecules, influencing cellular processes such as signal transduction and enzyme activity.
The primary mechanism of action involves the interaction of this compound with nucleophilic sites in biological molecules. The methanesulfonate group facilitates nucleophilic substitution, leading to modifications that can alter protein function and cellular signaling pathways. This interaction has implications for drug delivery systems and cell membrane studies.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against Aspergillus fumigatus, a common pathogen in immunocompromised patients. The compound demonstrated a minimum effective concentration that significantly reduced melanin biosynthesis in A. fumigatus, leading to decreased virulence .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Effective Concentration (mM) | Reduction in Melanin Content (%) |
---|---|---|
Aspergillus fumigatus | 0.293 | 91% |
Cytotoxic Effects
Research has shown that this compound induces cytotoxic effects in various cancer cell lines. In vitro studies indicated that the compound triggers apoptosis and necrosis-like cell death in leukemia cells, with mechanisms involving caspase activation and mitochondrial dysfunction .
Table 2: Cytotoxicity Profile of this compound
Cell Line | EC50 (µM) | Mechanism of Action |
---|---|---|
Jurkat (T-cell leukemia) | 3.5 | Caspase-dependent apoptosis |
CCRF-CEM (ALL) | 3.9 | Caspase-independent pathways |
Study on Antimelanogenic Activity
In a detailed investigation, this compound was tested for its role in inhibiting melanin production in A. fumigatus. The study utilized spectrophotometric analysis to quantify melanin content and electron microscopy to observe changes in cell morphology post-treatment. The results indicated profound alterations in the fungal cell surface, correlating with reduced virulence factors .
Drug Delivery Applications
The compound's potential as a drug delivery agent has been explored due to its ability to modify cellular membranes. Research indicates that encapsulating therapeutic agents within lipid nanoparticles containing this compound enhances cellular uptake and bioavailability, making it a promising candidate for targeted therapies .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for characterizing cis-9-Hexadecenyl methanesulfonate in experimental settings?
Methodological Answer:
- Gas Chromatography (GC) : Use polar capillary columns (e.g., DB-WAX) coupled with flame ionization detection (FID) or mass spectrometry (MS) to resolve structural isomers and quantify purity. Retention indices for methanesulfonate esters can be cross-referenced with alkane standards (e.g., C10–C22) to confirm elution patterns .
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to verify the esterification of methanesulfonic acid with cis-9-hexadecenol. Key signals include the methanesulfonyl group (δ ~3.0 ppm for , δ ~45–50 ppm for ) and cis-alkene protons (δ ~5.3–5.4 ppm) .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
Methodological Answer:
- Storage Conditions : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis or oxidation. Periodic purity checks via GC-MS are advised, as methanesulfonates degrade under prolonged exposure to moisture or light .
- Solvent Selection : Use anhydrous dimethyl sulfoxide (DMSO) or dichloromethane for stock solutions, avoiding protic solvents (e.g., water, methanol) that may hydrolyze the ester bond .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be resolved in pharmacological studies?
Methodological Answer:
- Batch Variability Analysis : Compare GC purity profiles and NMR spectra across synthetic batches to rule out impurities (e.g., trans-isomers or unreacted alcohol) as confounding factors .
- Dose-Response Reproducibility : Conduct independent replicates with positive controls (e.g., known methanesulfonate esters like ethyl methanesulfonate) to validate biological activity thresholds and minimize false positives/negatives .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in lipid membrane interactions?
Methodological Answer:
- Langmuir Trough Assays : Measure changes in lipid monolayer surface pressure upon compound insertion. Compare with structurally similar esters (e.g., hexadecyl methanesulfonate) to isolate the role of the cis-9 double bond in membrane fluidity .
- Molecular Dynamics Simulations : Parameterize the compound’s structure using force fields (e.g., CHARMM36) to model its orientation in phospholipid bilayers, focusing on sulfonate group hydration and alkene-lipid van der Waals interactions .
Q. How should researchers address discrepancies in toxicity profiles between in vitro and in vivo models?
Methodological Answer:
- Metabolite Identification : Use LC-MS/MS to track metabolic products (e.g., methanesulfonic acid, hexadecenol) in plasma/tissue homogenates. Compare degradation rates across species to explain interspecies variability .
- Toxicokinetic Modeling : Integrate time-course exposure data with compartmental models to predict bioaccumulation thresholds in aquatic organisms (e.g., zebrafish), referencing lead methanesulfonate ecotoxicity frameworks .
Q. Methodological Challenges and Solutions
Q. What strategies mitigate artifacts in this compound’s spectroscopic characterization?
Methodological Answer:
- Deuterated Solvent Controls : Use deuterated chloroform (CDCl) for NMR to avoid solvent peaks overlapping with methanesulfonyl signals. Pre-saturate water signals to reduce baseline noise .
- High-Resolution MS Calibration : Calibrate instruments with perfluorotributylamine (PFTBA) to achieve <5 ppm mass accuracy, distinguishing isotopic clusters from potential contaminants .
Q. How can researchers design robust controls for comparative studies with other methanesulfonate esters?
Methodological Answer:
- Isosteric Analogues : Synthesize and test trans-9-hexadecenyl and saturated hexadecyl methanesulfonates to isolate geometric and saturation effects on bioactivity .
- Negative Controls : Include methanesulfonic acid and hexadecenol in assays to confirm that observed effects are specific to the esterified compound .
Q. Key Safety and Compliance Considerations
- Carcinogenicity/Mutagenicity : Follow OSHA guidelines for methanesulfonate handling (e.g., fume hoods, nitrile gloves) due to structural similarities with ethyl methanesulfonate, a known mutagen .
- Environmental Impact : Implement wastewater containment protocols to prevent aquatic toxicity, as lead methanesulfonate analogs show bioaccumulation risks .
Properties
IUPAC Name |
hexadec-9-enyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21(2,18)19/h8-9H,3-7,10-17H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUPNOSJSJKCJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCOS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404007 | |
Record name | cis-9-Hexadecenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93135-85-4 | |
Record name | cis-9-Hexadecenyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanesulfonic acid palmitoleyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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